D-Homoserine Lactone hydrochloride

描述

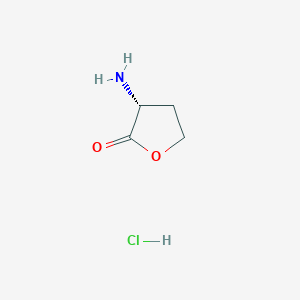

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(3R)-3-aminooxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKCXPRYTLOQKS-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474646 | |

| Record name | D-Homoserine Lactone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104347-13-9 | |

| Record name | D-Homoserine Lactone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolism of Homoserine Lactone Enantiomers

Enzymatic Pathways for Homoserine Lactone Synthesis

The biosynthesis of homoserine lactones is a sophisticated enzymatic process central to quorum sensing in many bacterial species. This synthesis is primarily associated with the L-enantiomer, which is acylated to form a diverse family of signaling molecules.

LuxI-type Synthases and Acyl-Homoserine Lactone Production

The cornerstone of N-acyl-homoserine lactone (AHL) biosynthesis is the LuxI family of synthase enzymes. mdpi.comnih.gov First discovered in the marine bacterium Vibrio fischeri, LuxI and its homologs are responsible for catalyzing the formation of AHLs from two primary substrates: S-adenosyl-L-methionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) derived from the cell's fatty acid metabolism. mdpi.compnas.orgwikipedia.org The reaction involves the amidation of the acyl chain from acyl-ACP to the amino group of SAM, followed by an intramolecular lactonization that forms the characteristic homoserine lactone ring, releasing methylthioadenosine as a coproduct. wikipedia.orgresearchgate.net

This process results in the formation of N-acyl-L-homoserine lactones, as the enzymes specifically utilize the L-enantiomer of SAM. nih.gov The production of D-enantiomers has been observed in some bacteria, but this is considered unusual and the precise mechanism is not as well understood as the canonical LuxI pathway. nih.gov The diversity of AHL signals arises from the use of different acyl-ACPs, leading to AHLs with varying acyl chain lengths (typically C4 to C18) and modifications, which allows for species-specific communication. mdpi.comnih.gov

While LuxI-type synthases are the most common, other enzyme families like LuxM/AinS and HdtS have also been identified, which can synthesize AHLs and contribute to the chemical diversity of these signals. nih.govnih.gov

Substrate Specificity of Homoserine Lactone Synthases

The specificity of the AHL signal produced by a particular bacterium is largely determined by the intrinsic substrate specificity of its LuxI-type synthase. nih.govasm.org These enzymes exhibit a preference for certain acyl-ACP substrates, which dictates the length and chemical nature of the acyl side chain attached to the homoserine lactone ring. asm.org For instance, the LasI synthase of Pseudomonas aeruginosa preferentially produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), whereas the EsaI synthase of Pantoea stewartii primarily synthesizes N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). asm.org

Structural studies have revealed that the specificity is controlled by the architecture of the enzyme's acyl-chain binding pocket. asm.orgpnas.org Specific amino acid residues within this pocket influence which acyl-ACPs can be accommodated. pnas.org For example, a key threonine residue in EsaI has been shown to be important for its preference for 3-oxo-acyl-ACPs. asm.orgasm.org Mutagenesis studies have confirmed that altering these critical residues can change the enzyme's substrate specificity, leading to the production of different AHLs. nih.gov This enzymatic specificity is crucial for ensuring the fidelity of communication within a bacterial population. pnas.org

| Synthase (Organism) | Primary Acyl-Homoserine Lactone (AHL) Product | Acyl Chain | Reference |

|---|---|---|---|

| LuxI (Vibrio fischeri) | N-(3-oxohexanoyl)-L-homoserine lactone | 3-oxo-C6 | nih.govnih.gov |

| LasI (Pseudomonas aeruginosa) | N-(3-oxododecanoyl)-L-homoserine lactone | 3-oxo-C12 | asm.orgresearchgate.net |

| RhlI (Pseudomonas aeruginosa) | N-butanoyl-L-homoserine lactone | C4 | researchgate.netresearchgate.net |

| EsaI (Pantoea stewartii) | N-(3-oxohexanoyl)-L-homoserine lactone | 3-oxo-C6 | asm.org |

| AinS (Vibrio fischeri) | N-octanoyl-L-homoserine lactone | C8 | nih.gov |

Metabolic Degradation Pathways of Homoserine Lactones

The concentration and activity of AHL signals are tightly controlled not only by their synthesis but also by their degradation. Various organisms have evolved enzymatic mechanisms to inactivate these molecules, a process broadly known as quorum quenching.

Quorum Quenching Mechanisms: Acylases and Lactonases

Quorum quenching (QQ) enzymes are a primary means of degrading AHLs and disrupting bacterial communication. frontiersin.org These enzymes are broadly categorized into two main types based on their mechanism of action: lactonases and acylases (also called amidohydrolases). frontiersin.orgnih.gov

Lactonases (EC 3.1.1) target the ester bond within the homoserine lactone ring, hydrolyzing it to produce the corresponding N-acyl-L-homoserine. frontiersin.orgscirp.org This ring-opening event renders the molecule inactive, as it can no longer bind to its cognate LuxR-type receptor. scirp.orgnih.gov The hydrolysis by some lactonases is reversible under acidic conditions, which can cause the lactone ring to re-form. scirp.org

Acylases (EC 3.5.1) cleave the amide bond that links the acyl side chain to the homoserine lactone ring. frontiersin.orgnih.gov This reaction yields a fatty acid and a homoserine lactone molecule. nih.gov This degradation is generally considered irreversible. frontiersin.org

These QQ enzymes are produced by a wide variety of bacteria, often as a competitive mechanism to interfere with the signaling of other bacterial species in the same environment. frontiersin.orgnih.gov

Role of Mammalian Paraoxonases (PONs) in Homoserine Lactone Hydrolysis

Interestingly, the ability to degrade AHLs is not restricted to microbes. Mammals possess a family of enzymes called paraoxonases (PONs), which include PON1, PON2, and PON3. nih.govnih.gov These enzymes, particularly PON1 and PON2, have been shown to possess lactonase activity and can efficiently hydrolyze the lactone ring of AHLs. nih.govnih.govpsu.edu

The native function of PONs is thought to be related to detoxification and innate immunity. nih.govresearchgate.net By hydrolyzing AHLs, PONs can disrupt the quorum sensing systems of pathogenic bacteria, thereby quenching their virulence and providing a defense mechanism for the host. frontiersin.orgresearchgate.net The efficiency of hydrolysis can vary depending on the specific PON enzyme and the structure of the AHL, particularly the length of its acyl chain. nih.gov This cross-kingdom interaction highlights the evolutionary pressure to counteract bacterial communication.

Microbial Degradation of Homoserine Lactones and Its Biological Implications

The microbial degradation of AHLs has significant biological and ecological consequences. Within a microbial community, the ability to degrade the signals of competitors provides a distinct advantage. frontiersin.org For instance, a bacterium producing an acylase or lactonase can disrupt the biofilm formation or virulence factor production of a nearby pathogenic species, altering the balance of the microbial ecosystem. frontiersin.orgnih.gov

Some bacteria, such as certain strains of Variovorax paradoxus, can not only degrade AHLs but also utilize them as a sole source of carbon and nitrogen for growth. nih.gov These bacteria metabolize both the acyl chain and the homoserine lactone ring, demonstrating a complete catabolic pathway for these signaling molecules. nih.gov This metabolic capability underscores that in some contexts, molecules that function as signals can also serve as valuable nutrients. nih.gov The degradation of AHLs is also relevant in various environments, from soil and plant roots to aquatic systems, where it influences bacterial behavior and interactions with eukaryotes. oup.com

| Enzyme Class | Mechanism | Products | Example Enzyme (Organism) | Reference |

|---|---|---|---|---|

| Lactonase | Hydrolyzes the ester bond of the lactone ring | N-acyl-homoserine | AiiA (Bacillus sp.) | frontiersin.orgscirp.org |

| Acylase (Amidohydrolase) | Hydrolyzes the amide bond between the acyl chain and the lactone ring | Fatty acid + Homoserine lactone | PvdQ (Pseudomonas aeruginosa) | frontiersin.orgnih.gov |

| Paraoxonase (Lactonase activity) | Hydrolyzes the ester bond of the lactone ring | N-acyl-homoserine | PON1, PON2 (Mammals) | nih.govnih.govnih.gov |

Stereoselective Degradation of Homoserine Lactone Enantiomers

The breakdown of homoserine lactone enantiomers in biological systems is a process marked by significant stereoselectivity, with enzymes demonstrating a clear preference for one enantiomer over the other. This differential degradation is primarily attributed to the specific three-dimensional structures of the enzymes involved, which recognize and act upon the naturally occurring L-enantiomer of N-acyl-homoserine lactones (AHLs) more efficiently than the D-enantiomer.

The primary enzymes responsible for the degradation of AHLs are lactonases and acylases. nih.govnih.gov Lactonases function by hydrolyzing the ester bond within the homoserine lactone ring, rendering the molecule inactive. nih.gov Acylases, on the other hand, cleave the amide bond that links the acyl side chain to the homoserine lactone ring. researchgate.net Research has consistently shown that these enzymes are highly specific for their substrates. nih.gov

Studies have highlighted that the D-enantiomers of AHLs are notably more resistant to enzymatic hydrolysis. For instance, one study demonstrated that the D-enantiomer of N-butanoyl-homoserine lactone (D-A-C6) was resistant to hydrolysis by a lactonase enzyme, in contrast to its L-counterpart. nih.gov Similarly, research on the fatty acid amide hydrolase (FAAH) enzyme, which can hydrolyze the amide bond of AHLs, revealed that the D-enantiomer of N-(3-oxododecanoyl)-L-homoserine lactone (d-OdDHL) was significantly more resistant to cleavage. nih.govnih.gov

This stereoselectivity has important biological implications. The persistence of D-AHLs in environments where L-AHLs are being actively degraded could potentially interfere with bacterial communication, a process known as quorum sensing. While bacteria predominantly produce L-AHLs, the presence and differential stability of D-AHLs add a layer of complexity to the understanding of bacterial signaling networks. nih.gov

The growth-modulating effects observed in plants treated with homoserine lactones have also been shown to be dependent on stereochemistry. The biological responses elicited by L-homoserine are similar to those of its cyclized form, L-homoserine lactone, whereas D-homoserine prompts different responses, underscoring the stereospecificity of the metabolic pathways involved. acs.org

The following table presents research findings on the differential enzymatic hydrolysis of N-acyl-homoserine lactone enantiomers, illustrating the principle of stereoselective degradation.

Table 1: Stereoselective Degradation of N-acyl-homoserine Lactone Enantiomers by Fatty Acid Amide Hydrolase (FAAH)

| Compound | Enantiomer | Relative Enzymatic Activity (%) | Reference |

| N-(3-oxododecanoyl)-homoserine lactone | L-enantiomer (OdDHL) | 100 | acs.org |

| N-(3-oxododecanoyl)-homoserine lactone | D-enantiomer (d-OdDHL) | 30 | acs.org |

This table is based on in vitro assay results with purified AtFAAH, where the activity of the L-enantiomer is set as the baseline (100%). The lower relative activity for the D-enantiomer indicates its higher resistance to enzymatic degradation.

D Homoserine Lactone Hydrochloride in Quorum Sensing and Interkingdom Signaling

Role of D-Homoserine Lactone Hydrochloride in Bacterial Quorum Sensing Modulation

The modulation of QS by this compound and its synthetic analogs is a key area of research, particularly for its potential in developing anti-pathogenic strategies. mdpi.com By interfering with QS, it's possible to disrupt bacterial coordination and reduce their harmful effects. researchgate.net

Agonistic and Antagonistic Activities of D-Homoserine Lactone Analogs

The biological activity of D-Homoserine Lactone analogs can be either agonistic (activating) or antagonistic (inhibiting) towards QS receptors. mdpi.comnih.gov This activity is highly dependent on the specific chemical structure of the analog and the target bacterial species. nih.govnih.gov

Researchers have synthesized and studied numerous AHL analogs to understand the structure-activity relationships that govern their function. nih.govnih.gov For instance, modifications to the acyl side chain, such as altering its length or introducing phenyl groups, can convert an agonist into a potent antagonist. nih.gov Similarly, replacing the lactone ring with a thiolactone has been shown to enhance antagonistic activity and improve hydrolytic stability. mdpi.comnih.gov

Some analogs exhibit dual activity, acting as an agonist in one bacterial system and an antagonist in another. mdpi.com For example, certain thiolactone analogs bearing a p-nitrophenyl group or an indole (B1671886) motif were found to be agonists for the LasR receptor in E. coli, while their corresponding AHL analogs acted as antagonists. mdpi.com The D-stereoisomers of some AHLs have also shown complex activities, with one analog displaying strong agonistic activity against LasR, in contrast to the antagonistic activity of its L-stereoisomer. nih.gov

| Analog Type | Modification | Observed Activity | Target Receptor/System | Reference |

|---|---|---|---|---|

| Thiolactone Analogs | Replacement of lactone with thiolactone | Potent antagonistic activity | LuxR-type receptors (LuxR, LasR, TraR) | mdpi.com |

| Triazole-containing Analogs | Incorporation of a triazole ring | Antagonistic in E. coli (LuxR); Antagonistic in P. aeruginosa (LasR) with long chains | LuxR, LasR | mdpi.com |

| Oxazolidinone-based Analogs | Replacement with oxazolidinone | Potent agonistic activity (similar to native ligand) | E. coli (pSB1075), CviR in C. violaceum | mdpi.com |

| Phenyl-terminated Analogs | Addition of a terminal phenyl ring to the acyl chain | Potent antagonistic activity | LuxR-type receptors | nih.gov |

| d-AHLs | D-stereoisomer of AHL | Strong agonistic activity (in contrast to L-isomer's antagonism) | LasR | nih.gov |

Impact on Virulence Factor Production

Quorum sensing is a critical regulator of virulence in many pathogenic bacteria, including Pseudomonas aeruginosa. mdpi.comnih.govmdpi.com The production of numerous virulence factors, such as toxins, proteases, and pyocyanin (B1662382), is controlled by AHL-mediated QS systems. mdpi.commdpi.comnih.gov Consequently, compounds that interfere with QS can significantly reduce the pathogenicity of these bacteria. researchgate.net

Synthetic AHL analogs that act as antagonists can inhibit the production of these virulence factors. For example, certain phenolic compounds have been shown to repress the expression of genes responsible for producing elastase, protease, and other virulence factors in P. aeruginosa. nih.gov Studies have demonstrated that inhibiting the LasR receptor in P. aeruginosa with specific antagonists leads to a decrease in the production of pyocyanin and rhamnolipids. mdpi.com The ability to disrupt these pathogenic traits without killing the bacteria is a promising alternative to traditional antibiotics, as it may exert less selective pressure for the development of resistance. researchgate.net

| Bacterial Species | Quorum Sensing System | Regulated Virulence Factors | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | LasI/LasR, RhlI/RhlR | Elastase, protease, pyocyanin, rhamnolipids, exotoxin A | mdpi.commdpi.comnih.gov |

| Chromobacterium violaceum | CviI/CviR | Violacein (pigment with antibiotic properties) | mdpi.com |

| Burkholderia mallei | - | General virulence modulation | mdpi.com |

| Aeromonas hydrophila | AhyI/AhyR | Hemolysins, proteases, extracellular nucleases | nih.govresearchgate.net |

Influence on Biofilm Formation

Biofilm formation is a key survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents. researchgate.net This process is often regulated by quorum sensing. mdpi.commdpi.comnih.gov AHL signaling molecules play a crucial role in the development and maturation of biofilms in numerous Gram-negative bacteria. mdpi.comnih.govfip.orgfip.org

This compound in Interspecies Communication

While AHLs are primarily known for intraspecies communication, there is growing evidence of their role in interspecies and even interkingdom signaling. mbl.or.kr This cross-communication can influence the behavior and interactions within complex microbial communities.

Interactions with Gram-Negative Bacterial Species

In diverse microbial communities, the AHL signals produced by one Gram-negative species can be detected and responded to by another. mbl.or.krnih.gov This "eavesdropping" can lead to coordinated behaviors among different species. For instance, the QS system of Pseudomonas aeruginosa has been shown to modulate the species composition of mixed-species biofilms. frontiersin.org In a three-species community of P. aeruginosa, Pseudomonas protegens, and Klebsiella pneumoniae, QS mutants of P. aeruginosa led to significantly altered population proportions of the other two species. frontiersin.org

This interspecies signaling is possible because many Gram-negative bacteria share the conserved LuxR-type receptor proteins that can bind to a range of AHL molecules, not just their cognate signal. mbl.or.krnih.gov This allows for a complex network of interactions within a microbial community, where the presence of one species can influence the gene expression and behavior of another.

This compound and Host-Microbe Interactions

N-acyl-homoserine lactones (AHLs), a class of molecules to which this compound belongs, are pivotal in the communication between bacteria and their eukaryotic hosts. This interkingdom signaling has profound effects on host physiology, influencing processes from growth and development to immune responses. The interaction is complex, with the host often able to perceive and respond to these bacterial signals, leading to a modulation of the host-microbe relationship.

Plants have evolved sophisticated mechanisms to perceive and respond to AHLs produced by rhizosphere bacteria. nih.gov The response is not to the AHL molecule directly but often to its degradation products. acs.orgnih.gov A key molecular mechanism involves the enzymatic hydrolysis of the AHL's amide bond by a plant-derived fatty acid amide hydrolase (FAAH). acs.orgnih.govnih.govacs.org This cleavage yields L-homoserine and a corresponding fatty acid. acs.orgnih.gov

The plant's ability to respond is often dependent on the length of the AHL's acyl chain, with a preference for those with long aliphatic chains (10-16 carbons), likely due to the substrate specificity of the FAAH enzyme. acs.orgnih.gov Once produced, L-homoserine appears to be the primary effector molecule within the plant, influencing various physiological processes through pathways involving phytohormones like auxin and ethylene (B1197577). acs.orgnih.gov The specificity of plant reactions to different AHLs suggests the existence of dedicated perception mechanisms. nih.gov This enzymatic degradation and subsequent response represents a generalized mechanism by which many plant species may process bacterial AHL signals. nih.gov

Table 1: Plant Responses to Specific Bacterial Homoserine Lactones

| Plant Species | Bacterial Source / AHL | Observed Molecular/Physiological Response | Reference |

|---|---|---|---|

| Arabidopsis thaliana | General N-acyl L-homoserine lactones (AHLs) | AHLs are hydrolyzed by fatty acid amide hydrolase (FAAH) to L-homoserine, which then influences plant growth. acs.orgnih.govnih.gov | acs.orgnih.govnih.gov |

| Medicago truncatula | Ensifer meliloti (3-oxo-C14-HSL) & Pseudomonas aeruginosa (3-oxo-C16:1-HSL) | Induced changes in the expression of auxin-responsive and flavonoid synthesis proteins. mdpi.comnih.gov | mdpi.comnih.gov |

| Arabidopsis thaliana | N-hexanoyl-DL-homoserine-lactone (HHL) | Uptake of HHL by roots leads to distinct transcriptional changes in both roots and shoots. nih.gov | nih.gov |

The modulation of plant growth by homoserine lactones is markedly concentration-dependent. acs.org At low concentrations, the accumulation of L-homoserine, resulting from AHL degradation, tends to promote plant growth. acs.orgnih.govnih.gov This growth enhancement is attributed to increased transpiration, which in turn boosts water and nutrient uptake, and potentially improves photosynthetic efficiency. acs.orgnih.gov

Conversely, at high concentrations, L-homoserine can inhibit plant growth. acs.orgnih.govnih.gov This inhibitory effect is primarily mediated by the stimulation of ethylene production, a phytohormone known to regulate growth and stress responses. acs.orgnih.govnih.gov This biphasic response allows plants to differentiate between beneficial, low-density bacterial colonization and potentially pathogenic, high-density populations. nih.gov

Beyond growth modulation, AHLs play a significant role in enhancing plant stress resistance. nih.gov Exposure to AHLs can "prime" the plant's defense systems, leading to a more robust and rapid response to subsequent pathogen attacks or abiotic stressors. mdpi.comnih.govfrontiersin.org This induced systemic tolerance can manifest as improved resistance to drought and salt stress. nih.gov For instance, hydrophilic AHLs have been shown to modify the activity of antioxidative enzymes in plant shoots, thereby improving stress tolerance. nih.gov

In mammalian systems, particularly within the gastrointestinal tract, AHLs produced by commensal and pathogenic bacteria act as key molecules in interkingdom signaling. frontiersin.orgnih.gov These molecules can cross the intestinal epithelial barrier and interact with host immune cells, thereby contributing to the maintenance of gut homeostasis or the progression of inflammatory conditions. nih.govnih.gov The composition and concentration of AHLs in the gut can be altered during dysbiosis, such as that seen in inflammatory bowel disease (IBD), suggesting a role for these molecules in the pathophysiology of such diseases. frontiersin.orgnih.govresearchgate.net

AHLs modulate both the innate and adaptive immune systems. frontiersin.orgnih.gov For example, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), an AHL produced by the opportunistic pathogen Pseudomonas aeruginosa, has been shown to exert anti-inflammatory effects on macrophages and can induce apoptosis. nih.gov It also impacts adaptive immunity by inhibiting T-cell proliferation and function, and modulating antibody production by B-lymphocytes. nih.gov One proposed mechanism for AHL detection in the gut involves G-protein-coupled receptors, specifically the bitter taste receptor T2R38, which is expressed throughout the digestive tract. frontiersin.org The interaction between bacterial AHLs and the host immune system opens up new avenues for understanding and potentially targeting inflammatory pathways in the gut. nih.govnih.gov

Homoserine lactones are integral to the virulence strategies of numerous bacterial pathogens. nih.gov The regulation of virulence factors via AHL-mediated quorum sensing allows bacteria to coordinate their attack on a host, overwhelming its defenses once a sufficient population density is achieved. nih.gov

A primary example is Pseudomonas aeruginosa, a pathogen known for causing chronic infections. Its quorum sensing system, which utilizes AHLs like 3-oxo-C12-HSL and N-butyryl-homoserine lactone (C4-HSL), controls the expression of a wide array of virulence factors, including proteases and pyocyanin, and is essential for biofilm formation. frontiersin.org Disrupting these signaling pathways can significantly reduce the pathogen's virulence.

In the context of plant pathogens, AHLs produced by Erwinia carotovora are crucial for its virulence. However, this can be attenuated by bacteria that produce AHL-degrading enzymes (lactonases), demonstrating a natural form of pathogen control in the rhizosphere. mdpi.com The interaction is highly specific, as demonstrated in Medicago truncatula, where AHLs from different bacteria (Ensifer meliloti vs. P. aeruginosa) elicited distinct proteomic responses in the plant, indicating a tailored perception system. mdpi.comnih.gov These specific interactions highlight the critical role of homoserine lactones in mediating the outcome of host-pathogen encounters.

Table 3: Role of Homoserine Lactones in Specific Pathogen Interactions

| Pathogen | Host | Specific Homoserine Lactone(s) | Role in Pathogenicity | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Humans, Plants | 3-oxo-C12-HSL, C4-HSL | Regulates production of virulence factors (e.g., proteases, pyocyanin) and biofilm formation. frontiersin.org | frontiersin.org |

| Erwinia carotovora | Plants | Not specified | Virulence is dependent on AHL signaling; can be attenuated by AHL-degrading enzymes. mdpi.com | mdpi.com |

| Xenorhabdus nematophilus | Insects | N-(3-hydroxybutanoyl)-L-homoserine lactone | Modulates virulence. mdpi.com | mdpi.com |

Advanced Research Methodologies and Techniques

Spectroscopic and Chromatographic Analysis of D-Homoserine Lactone Hydrochloride and its Metabolites

The precise identification and quantification of this compound and its various N-acylated derivatives are foundational to understanding their roles in bacterial communication. Spectroscopic and chromatographic techniques are the primary tools for this purpose. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Homoserine Lactone Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of AHLs from complex biological samples. nih.govnih.gov When coupled with mass spectrometry (LC/MS), HPLC allows for the rapid and specific identification of these molecules. nih.gov The methodology often involves reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with an acidic modifier like formic acid. researchgate.netnih.govresearchgate.net

The detection of AHLs is typically performed using a UV detector, often set at a wavelength of 210 nm, or more powerfully, with a mass spectrometer. researchgate.netnih.gov The use of a C18 or a C16-amide column is common for achieving optimal separation of different AHL homologues. nih.govresearchgate.net Sample preparation is a critical step and usually involves extraction of AHLs from culture supernatants using a solvent like ethyl acetate, followed by drying and reconstitution in a suitable solvent for injection into the HPLC system. nih.govnih.gov

Recent advancements have led to the development of comprehensive chiral HPLC-MS/MS methods that can distinguish between D- and L-enantiomers of N-acyl homoserine lactones, which is crucial as both forms have been found in bacteria like Vibrio fischeri and Burkholderia cepacia. nih.gov These methods can achieve very low limits of detection, in the parts-per-billion (ppb) range. nih.gov

Table 1: HPLC Parameters for AHL Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18 or C16-amide | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid | nih.govresearchgate.net |

| Flow Rate | 400 µL/min | nih.gov |

| Detection | UV (210 nm) or Mass Spectrometry | researchgate.netnih.gov |

| Injection Volume | 10 µL | nih.gov |

Gas Chromatography/Mass Spectrometry (GC/MS) for Homoserine Lactone Profiling

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is another robust analytical technique used for the identification and quantification of AHLs. nih.govscirp.org A significant advantage of GC/MS is that it can often be performed without the need for prior derivatization of the AHL molecules. nih.govscirp.org

In GC/MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov The resulting fragmentation patterns are highly characteristic and can be used to identify the structure of the N-acyl chain of the AHL. nih.gov A common fragment ion observed for many AHLs has a mass-to-charge ratio (m/z) of 143, which is often used for selected ion monitoring (SIM) to enhance sensitivity and selectivity. nih.govscirp.org

GC/MS methods have been successfully applied to detect AHLs in bacterial culture extracts and even in clinical samples like sputum from cystic fibrosis patients. scirp.org The limits of detection for various AHLs using GC/MS are typically in the low microgram per liter (µg/L) range. scirp.org Similar to HPLC, comprehensive chiral GC-MS/MS methods have been developed to separate and quantify AHL enantiomers, with GC/MS showing better enantioselectivity for smaller, more volatile AHLs. nih.gov

Table 2: Common Fragment Ions in GC/MS of AHLs

| m/z | Interpretation | Source |

| 143 | Prominent fragment, often used for SIM | nih.govscirp.org |

| 71 | Minor fragment peak | nih.gov |

| 57 | Minor fragment peak | nih.gov |

| 43 | Minor fragment peak | nih.gov |

Genetic and Molecular Approaches in Homoserine Lactone Research

Understanding the biological impact of this compound and its analogues requires delving into the genetic and molecular responses they elicit in bacteria.

Gene Expression Profiling in Response to Homoserine Lactone Exposure

Exposure of bacteria to specific AHLs triggers changes in the expression of a wide array of genes, not just those directly involved in quorum sensing. nih.gov Gene expression profiling, often using techniques like transcriptome analysis, allows researchers to identify which genes are up- or down-regulated in the presence of a particular homoserine lactone. nih.govnih.gov This provides a global view of the cellular processes influenced by quorum sensing.

For example, studies have shown that in Pseudomonas aeruginosa, the LasR receptor, when activated by its cognate AHL, regulates a significant portion of the bacterial genome, controlling virulence factors and biofilm formation. nih.govnih.gov The expression of the rhlI gene, which is responsible for the synthesis of another AHL, is itself controlled by the LasR system, demonstrating a hierarchical regulatory cascade. nih.gov Furthermore, plants have been shown to respond to bacterial AHLs by altering their own gene expression, sometimes leading to increased resistance against pathogens. nih.gov

Site-Directed Mutagenesis for Receptor-Ligand Interaction Studies

Site-directed mutagenesis is a powerful molecular biology technique used to make specific, intentional changes to a DNA sequence, thereby altering the amino acid sequence of the resulting protein. wikipedia.orgyoutube.com In the context of homoserine lactone research, this method is invaluable for probing the interactions between AHLs and their cognate receptor proteins (LuxR-type proteins). mdpi.com

By systematically substituting specific amino acids in the ligand-binding pocket of a receptor, researchers can identify key residues that are critical for binding the AHL molecule. mdpi.comnih.gov For instance, studies on the TraR receptor from Agrobacterium tumefaciens have identified specific amino acid residues, such as Tyr53, Glu57, and Tyr61, as being essential for ligand binding. mdpi.com These studies have also revealed that while the lactone ring interaction site is often conserved, the specificity for the acyl chain is determined by other residues within the binding pocket. nih.gov This knowledge is crucial for understanding the specificity of different quorum-sensing systems and for designing synthetic molecules that can either activate or inhibit these systems. nih.govnih.gov

Synthetic Biology and Engineering of Homoserine Lactone Systems

The modular nature of quorum-sensing systems has made them attractive targets for synthetic biology and metabolic engineering. acs.orgnih.gov Researchers have successfully engineered synthetic gene circuits based on homoserine lactone signaling to control gene expression in a cell-density-dependent manner. acs.orgresearchgate.net

These engineered circuits often decouple the natural quorum-sensing components, using the synthase (LuxI-like protein) and the receptor (LuxR-like protein) to control the expression of a desired gene of interest. researchgate.net For example, a quorum-sensing circuit from Bacillus subtilis was engineered into Corynebacterium glutamicum to activate the expression of a reporter gene in a cell-density-dependent fashion. acs.org Such synthetic systems have applications in metabolic engineering, where they can be used to dynamically control metabolic pathways to optimize the production of valuable compounds. nih.govacs.org The ability to create orthogonal signaling pathways, where different AHLs control distinct gene expression programs without crosstalk, is a key area of research in this field. nih.govnih.gov

Design and Synthesis of Non-Native Homoserine Lactone Ligands and Analogs

The design and synthesis of non-native N-acyl-homoserine lactone (AHL) ligands and analogs represent a significant area of research aimed at modulating bacterial quorum sensing (QS). nih.gov These synthetic molecules are crucial tools for studying the complex cell-to-cell signaling processes in bacteria and hold potential for biomedical and environmental applications. nih.gov The primary strategy in designing these analogs involves systematic modifications to the three main structural components of the native AHL molecule: the acyl side chain, the central amide group, and the homoserine lactone ring. mdpi.com

Researchers have synthesized focused libraries of non-native AHLs to evaluate their activity across different Gram-negative bacterial species, including Agrobacterium tumefaciens, Pseudomonas aeruginosa, and Vibrio fischeri. nih.gov These studies have led to the discovery of potent synthetic modulators of quorum sensing, with some compounds acting as broad-spectrum agonists or antagonists, while others exhibit species-selective activity. nih.gov

Modification of the Acyl Side Chain: A common approach involves altering the acyl group of the AHL molecule. This includes changing the length of the acyl side chain and introducing various substituents onto it. frontiersin.org For instance, novel AHL analogs have been created by replacing the natural hydrocarbon chain with different substituents on a benzene (B151609) ring. frontiersin.org Another strategy involves introducing a halogen atom (chloro, bromo, or iodo) at the α-position of the N-acyl chain, creating N-α-haloacylated homoserine lactones. beilstein-journals.org These halogenated analogs have been shown to modulate QS activity, with their potency varying depending on the halogen used. beilstein-journals.org

Synthesis Methods: Several synthetic routes are employed to create these analogs. A prevalent method involves the reaction of (S)-homoserine lactone hydrobromide with a corresponding acid chloride under Schotten-Baumann conditions to form the desired N-acylated homoserine lactones. beilstein-journals.org For more complex analogs, such as α-bromo fatty acid derivatives, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used. beilstein-journals.org A recently developed efficient, two-step synthesis method starts from readily available N-substituted hydroxyproline (B1673980) esters, which undergo an oxidative radical scission of the pyrrolidine (B122466) ring, followed by reduction and in situ cyclization to yield a variety of homoserine lactones. mdpi.com

Notable Synthetic Analogs: Systematic evaluations have identified several non-native AHLs with significant modulatory effects. For example, N-(4-bromophenylacetanoyl)-l-homoserine lactone (4-bromo PHL) and indole (B1671886) AHL are known antagonists of R protein function. nih.gov In a study focused on P. aeruginosa, a compound identified as 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide demonstrated excellent performance in inhibiting biofilm formation and virulence factor production by suppressing QS-related genes. frontiersin.org The synthesis of analogs with modifications to the lactone ring, such as replacing it with thiolactones or aromatic heterocycles, has also been explored to create more stable and effective QS modulators. mdpi.com

Table 1: Examples of Synthesized Non-Native Homoserine Lactone Analogs

| Analog Name | Modification Strategy | Target Organism/System | Observed Effect | Reference |

|---|---|---|---|---|

| N-(4-bromophenylacetanoyl)-l-homoserine lactone (4-bromo PHL) | Acyl chain modification (phenylacetyl group with bromine) | A. tumefaciens, P. aeruginosa, V. fischeri | Antagonist of R protein function | nih.govfrontiersin.org |

| Indole AHL | Acyl chain modification (indole group) | A. tumefaciens, P. aeruginosa, V. fischeri | Antagonist of R protein function | nih.gov |

| N-α-haloacylated homoserine lactones | Acyl chain modification (α-halogenation) | Escherichia coli JB523 bioassay | QS modulators (agonists) | beilstein-journals.org |

| 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide | Acyl chain and lactone ring modification | P. aeruginosa | Inhibition of biofilm formation and virulence | frontiersin.org |

| N-sulfonyl derivatives | N-substituent modification | Chromobacterium violaceum | Quorum quenching activity | mdpi.com |

| N-alkyl-N-sulfonyl homoserine lactone | N,N-disubstitution | Chromobacterium violaceum | Quorum quenching activity | mdpi.com |

Future Research Directions and Emerging Applications

Therapeutic and Biotechnological Potential of D-Homoserine Lactone Hydrochloride

While the L-isomers of N-acyl homoserine lactones (AHLs) act as natural signaling molecules in bacteria, their D-counterparts are being investigated for their inhibitory and modulatory capabilities.

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. mdpi.com Interfering with this system, a strategy known as quorum quenching, presents a promising alternative to traditional antibiotics, as it aims to disarm pathogens rather than kill them, potentially reducing the development of antibiotic resistance. ontosight.ainih.gov

D-Homoserine lactone, as the enantiomer of the core structural unit of AHLs, is a focal point of this research. caymanchem.com Natural AHL signals are typically L-isomers, and their D-isomeric counterparts are often devoid of activating (agonistic) biological activity. nih.gov However, this lack of agonism makes them ideal candidates for development as antagonists. Research indicates that D-Homoserine lactone has the potential to regulate the AHL synthase RhlI in Pseudomonas aeruginosa, a key enzyme in its QS signaling pathway. medchemexpress.com By inhibiting synthases like RhlI or competing with natural AHLs for binding to receptor proteins like LasR, these compounds can disrupt bacterial communication. mdpi.commedchemexpress.com This disruption can lead to a significant reduction in the production of virulence factors such as elastase, pyocyanin (B1662382), and rhamnolipids, as well as inhibiting biofilm formation and swarming motility. nih.gov

Table 1: Research Highlights on Homoserine Lactone Analogues as QS Inhibitors

| Compound/Analogue Type | Target Organism/System | Key Finding | Reference(s) |

|---|---|---|---|

| D-Homoserine lactone | Pseudomonas aeruginosa | Potential regulator of the AHL synthase RhlI, affecting the QS signaling pathway. | medchemexpress.com |

| Phenylurea-containing N-dithiocarbamated homoserine lactones | Pseudomonas aeruginosa PAO1 | Significantly reduced the production of virulence factors (pyocyanin, elastase, rhamnolipid) and biofilm formation. | nih.gov |

| Tetrazole with a 12-carbon alkyl tail (PD12) | Pseudomonas aeruginosa (LasR receptor) | Identified as a highly potent inhibitor of LasR-dependent gene expression with an IC₅₀ of 30 nM. | mdpi.comasm.org |

The principles of quorum sensing modulation extend into industrial biotechnology. Bioleaching, the extraction of metals from ores using living organisms, is one such area. A study demonstrated that the addition of synthetic long-chain N-acyl-DL-homoserine lactone analogues significantly enhanced the bioleaching of copper from printed circuit boards by Acidithiobacillus ferrooxidans. nih.gov The AHL agonists were found to improve crucial bacterial traits for bioleaching, including biofilm formation, cell attachment to the solid substrate, and the oxidation of ferrous iron and sulfur. nih.gov

Furthermore, homoserine lactone itself is a valuable chemical intermediate. Methods have been developed for the bio-based production of homoserine lactone from O-acyl homoserine, which is produced by engineered microorganisms. google.com This bio-based homoserine lactone can be chemically converted into gamma-butyrolactone (B3396035) (GBL), a widely used industrial solvent and a precursor for producing various polymers and other high-value chemicals. google.com

Elucidating Novel Biological Functions and Signaling Pathways

The primary known role of homoserine lactones is in bacterial communication. wikipedia.org However, research is uncovering a wider range of biological activities. D-Homoserine lactone has been identified as an inhibitor of the enzyme serine hydroxymethyltransferase (SHMT), indicating a potential role in cellular one-carbon metabolism. caymanchem.commedchemexpress.com

While much of the research focuses on the L-enantiomer due to its natural prevalence, the findings suggest broader implications for the homoserine lactone core structure. For instance, L-homoserine lactone, which can be produced by the degradation of AHLs by plants, has been shown to modulate plant growth in a concentration-dependent manner. medchemexpress.com At low concentrations, it stimulates growth by promoting transpiration, while at higher concentrations, it can inhibit growth by stimulating ethylene (B1197577) production. medchemexpress.comacs.org This suggests that plants may have evolved mechanisms to "eavesdrop" on bacterial signals, using the core lactone structure as an indicator of microbial populations. acs.org

Advancements in Stereoselective Synthesis of Homoserine Lactone Enantiomers

The distinct biological activities of the L- and D-enantiomers of homoserine lactones necessitate precise, stereoselective synthesis methods. koreascience.kr Chemists have developed a variety of strategies to produce optically pure enantiomers.

These methods include:

Biocatalysis: Engineered enzymes, such as carbonyl reductase variants from Serratia marcescens, have been used for the asymmetric synthesis of chiral lactones, achieving high yields and excellent enantiopurity (up to 99% enantiomeric excess). rsc.org

Chiral Auxiliaries: Using chiral molecules to guide the stereochemical outcome of a reaction is a classic strategy. For example, p-menthane-3-carboxaldehyde has been used as a chiral auxiliary in the synthesis of related bicyclic systems. mdpi.com

Asymmetric Metal Catalysis: Chiral metal complexes can catalyze reactions to produce one enantiomer preferentially. The use of a chiral TADDOL-derived cyclohexadienyl titanium compound to react with aldehydes has been shown to produce homoallylic alcohols—precursors to γ-butyrolactones—with excellent diastereo- and enantioselectivities. nih.gov

Multi-step Synthesis from Chiral Precursors: Syntheses can begin with readily available chiral molecules. One approach involves a multi-step sequence starting from chiral N-tert-butanesulfinyl imines to create substituted homotropanones. mdpi.com

These advanced synthetic routes are critical for producing specific enantiomers like this compound in sufficient quantity and purity for further biological and therapeutic investigation. google.comresearchgate.net

常见问题

Basic Research Questions

Q. What analytical methods are recommended to assess the purity and enantiomeric composition of D-Homoserine Lactone Hydrochloride?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with chiral columns to resolve D- and L-enantiomers, as enantiomeric purity is critical for biological activity . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) can confirm structural integrity, while mass spectrometry (MS) verifies molecular weight. Differential scanning calorimetry (DSC) determines thermal stability (melting point: 220–224°C) . Compare retention times and spectral data against certified reference standards to validate results.

Q. What safety protocols are essential for handling D-HLH in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves resistant to chemical permeation and lab coats. Eye protection (goggles) is mandatory due to eye irritation risks .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols .

- Storage : Store in airtight containers at room temperature, away from strong oxidizers and bases to prevent decomposition .

- Spill Management : Collect mechanically, avoiding water flushing. Dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How does D-HLH modulate crystallization kinetics and defect passivation in Sn-Pb perovskite solar cells?

- Methodological Answer :

- Additive Optimization : Incorporate 0.1–1.0 wt% D-HLH into perovskite precursor solutions (e.g., CsFAPbSnI) to coordinate with Pb/Sn via Pb–O and Sn–O bonds, reducing defect density .

- Crystallization Control : D-HLH accelerates intermediate phase conversion into perovskite nuclei, enabling uniform film growth on rough substrates (e.g., CIGS surfaces) .

- Stability Enhancement : D-HLH suppresses Sn oxidation, improving device longevity. Characterize defect states via photoluminescence (PL) and time-resolved PL to quantify non-radiative recombination losses .

Q. What mechanistic insights explain D-HLH’s inhibition of serine hydroxymethyltransferase (SHMT)?

- Methodological Answer :

- Enzyme Kinetics : Perform competitive inhibition assays with purified SHMT. D-HLH (K = 11 mM for rabbit SHMT) binds to the pyridoxal phosphate (PLP) cofactor site, disrupting substrate binding .

- Structural Analysis : Use X-ray crystallography or molecular docking to map D-HLH interactions with SHMT’s active site. Compare with L-enantiomers to validate stereospecificity .

- Cellular Studies : Treat SHMT-overexpressing cell lines with D-HLH and monitor folate cycle metabolites (e.g., 5,10-methylene-THF) via LC-MS to assess metabolic impact .

Q. How should researchers resolve contradictions in reported photovoltaic efficiencies when using D-HLH?

- Methodological Answer :

- Variable Control : Standardize processing parameters (e.g., annealing temperature, solvent ratio (DMF:DMSO)). For example, D-HLH in anisole solvent improves perovskite film homogeneity .

- Characterization Consistency : Use identical current density-voltage (J-V) scan rates and external quantum efficiency (EQE) protocols. Cross-validate with intensity-modulated photovoltage spectroscopy (IMVS) .

- Batch Analysis : Test multiple D-HLH batches for purity variations (e.g., enantiomeric excess >98%) that may affect device performance .

Q. How does the enantiomeric form (D vs. L) of homoserine lactone influence its biochemical activity?

- Methodological Answer :

- Comparative Assays : Conduct SHMT inhibition assays with both enantiomers. D-HLH shows 10-fold higher inhibitory potency than L-HLH due to stereospecific PLP interactions .

- Quorum Sensing Studies : Test D-HLH in bacterial systems (e.g., Pseudomonas aeruginosa) to evaluate interference with L-homoserine lactone signaling pathways, using β-galactosidase reporter assays .

Data Analysis & Experimental Design

Q. What experimental strategies optimize D-HLH concentration in perovskite precursor formulations?

- Methodological Answer :

- Design of Experiments (DoE) : Use a response surface methodology (RSM) to model D-HLH concentration (0.05–1.5 wt%) against device efficiency (PCE) and stability.

- In Situ Monitoring : Employ grazing-incidence wide-angle X-ray scattering (GIWAXS) to track perovskite crystallization dynamics with varying D-HLH levels .

- Dose-Response Analysis : Measure defect density via space-charge-limited current (SCLC) to identify the optimal D-HLH dose for minimal trap-assisted recombination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。